
Trimethylsilane
Overview
Description
Trimethylsilane (TMS, (CH₃)₃SiH) is a versatile organosilicon compound characterized by a silicon atom bonded to three methyl groups and one hydrogen. It serves diverse roles in chemistry:
- Surface Modification: this compound-derivatized surfaces exhibit hydrophobic properties (contact angles: 80–90°), enabling controlled DNA elongation (70–80% contour length on high-density surfaces) .
- Synthetic Reagent: TMS participates in reductive etherifications (with TMSOTf) , allylation of ketones (via Pd/NHC catalysis) , and difluoroolefination reactions .
- Analytical Standard: Used as an internal reference in ¹H/¹³C-NMR spectroscopy due to its sharp singlet at δ 0.00 ppm .
Mechanism of Action
Target of Action
Trimethylsilane, also known as Silane, trimethyl-, Trimethysilane, or 2-Methyl-2-silapropane, is primarily used as a reagent in various chemical reactions . Its primary targets are the functional groups in organic substrates that it interacts with during these reactions .
Mode of Action
This compound interacts with its targets through a process known as hydrosilylation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials . This compound plays a crucial role in these pathways, particularly in the insertion and transformation of functional groups .
Pharmacokinetics
It is known to be a colorless liquid that is classified as a hydrosilane since it contains an si-h bond .
Result of Action
The result of this compound’s action is the successful reduction of functional groups, hydrosilylation, and the facilitation of consecutive radical reactions . This leads to the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with oxygen occurs spontaneously and slowly at ambient temperature to form siloxane . Furthermore, the use of this compound allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Biological Activity
Trimethylsilane (TMS), a silane compound with the chemical formula , has garnered attention in various fields due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, applications in medical devices, and implications in chemical synthesis.
Overview of this compound
This compound is primarily used as a reagent in organic synthesis and as a precursor in the production of silicon-containing materials. Its structure allows it to interact with biological systems, leading to various applications in pharmaceuticals and materials science.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of this compound, particularly when used as a plasma coating on medical devices. The following sections detail specific findings on its efficacy against various pathogens.
Case Study: TMS Plasma Coating
A study investigated the effects of this compound plasma coatings on denture materials. The results indicated that TMS coatings significantly reduced the adhesion of Candida albicans, a common pathogen associated with denture stomatitis. The study utilized contact angle measurements and EDS spectra to confirm successful coating and its impact on microbial adhesion:
Parameter | Control Group | TMS Coated Group |
---|---|---|
Contact Angle (degrees) | 70 ± 5 | 110 ± 3 |
C. albicans Adhesion Rate | High | Significantly Reduced |
The study concluded that TMS coatings modify the hydrophobicity of acrylic surfaces, thereby inhibiting microbial growth .
Synthesis Applications
This compound is also employed in synthesizing biologically active compounds. For instance, TMS chloride (TMSCl) has been used as a catalyst in the synthesis of substituted benzimidazoles, which exhibited notable antibacterial and antifungal activities.
Research Findings on Benzimidazole Synthesis
A research study reported the synthesis of various benzimidazole derivatives using TMSCl as a catalyst. The synthesized compounds were screened for antimicrobial activity against several pathogenic strains:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
3g | 6.25 | Antibacterial |
3f | 6.25 | Antifungal |
3k | 6.25 | Antibacterial |
3m | 12.5 | Antifungal |
These findings suggest that TMSCl facilitates the formation of biologically active compounds with significant antimicrobial properties .
The antimicrobial activity of this compound may be attributed to its ability to alter cell membrane integrity or inhibit essential cellular processes in microorganisms. The presence of silanol groups from TMS can enhance interactions with microbial surfaces, leading to increased efficacy against pathogens.
In Vitro Studies
In vitro assays have shown that TMS can affect cell viability and proliferation rates in various cell types. For instance, endothelial cells cultured on TMS-coated surfaces exhibited improved proliferation compared to controls, indicating potential applications in tissue engineering .
Scientific Research Applications
Semiconductor Industry
Chemical Vapor Deposition (CVD)
Trimethylsilane is primarily used in the semiconductor industry as a precursor for depositing dielectric and barrier layers through plasma-enhanced chemical vapor deposition (PE-CVD). The Si-H bond in TMS is reactive, allowing it to participate effectively in deposition processes. Its use in depositing titanium silicon carbon (TiSiCN) hard coatings via plasma-enhanced magnetron sputtering (PEMS) has also been reported, highlighting its importance in producing high-performance coatings .
Low-Pressure Chemical Vapor Deposition (LP-CVD)
TMS is utilized for depositing silicon carbide (SiC) coatings at low temperatures (<1000 °C) via LP-CVD. This method is advantageous for applications requiring high thermal stability and hardness .
Organic Synthesis
Radical-Based Reagent
this compound has gained recognition as a radical-based reagent in organic chemistry. It facilitates various reactions such as hydrosilylation, where TMS can react with olefins to form silanes. This process is characterized by excellent yields and selectivity under mild conditions . The strategic role of TMS in polymerization processes, especially photo-induced radical polymerization of olefins and cationic polymerization of epoxides, has been emphasized in recent studies .
Functional Group Modifications
TMS is employed for the reduction of nitroxides to secondary amines and for the conversion of phosphine sulfides to phosphines. Its ability to undergo radical-based transformations makes it a valuable tool in synthetic organic chemistry .
Coating Technologies
Plasma Nanocoatings
Research indicates that TMS can be used to create plasma nanocoatings on stainless steel substrates, enhancing their chemical stability and corrosion resistance. These coatings are deposited using direct current (DC) and radio frequency (RF) glow discharges, demonstrating TMS's utility in improving material properties .
Case Study 1: Semiconductor Coatings
In a study on the deposition of TiSiCN coatings using TMS, researchers found that the coatings exhibited superior hardness and thermal stability compared to those produced with other silicon precursors. The ability of TMS to form strong bonds with substrate materials contributed significantly to the performance of the coatings.
Case Study 2: Organic Synthesis Applications
A series of experiments demonstrated the effectiveness of TMS in hydrosilylation reactions. For example, when applied to electron-rich olefins, TMS yielded silanes with high regioselectivity and excellent overall yields, showcasing its potential in developing new synthetic methodologies .
Summary Table of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Semiconductor Industry | PE-CVD for dielectric layers | High performance, thermal stability |
PEMS for TiSiCN hard coatings | Enhanced hardness | |
Organic Chemistry | Radical-based reagent for functional modifications | High yields, mild reaction conditions |
Hydrosilylation of olefins | Excellent regioselectivity | |
Coating Technologies | Plasma nanocoatings | Improved corrosion resistance |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance electrophilicity, enabling nucleophilic substitutions (e.g., trifluoromethylation ).
- Alkoxy Groups (e.g., OCH₃): Promote hydrolysis for siloxane network formation .
- Hydrogen in TMS : Facilitates reductive roles (e.g., etherification ).
Table 1: Ring-Opening Cross Metathesis (ROCM) of Allyl this compound
Catalyst | Conversion (%) | Z-Selectivity (%) |
---|---|---|
Mo1 | >99 | 23 |
Mo1@SBA-15 50Å | 72 | 84 |
Mo1@OMS28Å | 50 | 94 |
TMS derivatives like allyl this compound exhibit moderate to high conversions in ROCM, with mesoporous silica-immobilized catalysts improving stereoselectivity (up to 94% Z-selectivity) .
Physical and Functional Properties
- Hydrophobicity : TMS-treated surfaces achieve tunable hydrophobicity (contact angle ~85°), whereas epoxy-containing analogs (e.g., epoxyethylthis compound) polymerize to form hydrophobic materials .
- Thermal Stability : Trimethoxymethylsilane (b.p. 102°C) is less volatile than TMS (b.p. -20°C), making it suitable for sol-gel processes .
Polymerization Behavior
Epoxy-functionalized TMS derivatives exhibit varied polymerizability:
Preparation Methods
Direct Synthesis from Chlorosilanes and Hydride Sources
One of the most common industrial and laboratory methods to prepare trimethylsilane involves the reduction of trimethylchlorosilane (Me₃SiCl) using hydride donors such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
$$
\text{(CH}3)3\text{SiCl} + \text{LiAlH}4 \rightarrow \text{(CH}3)3\text{SiH} + \text{LiCl} + \text{AlH}3
$$
- The reaction is typically carried out in anhydrous ether solvents under inert atmosphere to prevent hydrolysis.
- Temperature control is critical, often maintained at 0°C to room temperature to avoid side reactions.
- Workup involves quenching excess hydride carefully and distillation to isolate pure this compound.
- High purity product.
- Well-established and scalable.
- Use of pyrophoric hydride reagents requires strict safety protocols.
- Generates stoichiometric inorganic salts as by-products.
Catalytic Hydrosilylation of Alkenes or Alkynes
This compound can also be synthesized via catalytic hydrosilylation reactions, where silanes add across unsaturated carbon-carbon bonds.
- For example, platinum-catalyzed hydrosilylation of methylsilane derivatives can yield this compound-containing products.
- Recent research has optimized platinum catalysts such as Pt(PPh₃)₄ and Pt(PPh₃)₃ for selective hydrosilylation, achieving high yields (76–95%) under mild conditions (100°C, toluene solvent, 18 h) with stoichiometric reagent ratios.
Though this method is often used for the synthesis of more complex silyl-substituted compounds, it demonstrates the feasibility of catalytic routes to this compound derivatives.
Phase-Transfer Catalyzed Synthesis from Trimethylchlorosilane and Sodium Acetate
A patented method describes the synthesis of trimethylsilyl acetate, a related compound, via reaction of trimethylchlorosilane with sodium acetate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in solvents such as dimethylformamide (DMF) or N,N-dimethylacetamide.
Parameter | Value/Range |
---|---|
Sodium acetate (mass parts) | 0.63 – 0.84 |
Solvent (mass parts) | 0.5 – 5 |
Phase-transfer catalyst (mass) | 0.0001 – 0.005 |
Temperature (°C) | 10 – 60 |
Reaction time | 2 – 4 hours |
Rate of trimethylchlorosilane addition | 1 – 2 g/min |
- After reaction, the mixture is filtered, and the filtrate distilled at 106–108°C under atmospheric pressure to isolate the product.
- This method highlights the role of phase-transfer catalysis in facilitating silyl group transfer reactions.
While this method focuses on trimethylsilyl acetate, it provides insight into conditions applicable to this compound preparation by analogy.
Silylation of Organic Substrates under Anhydrous Conditions
Preparation of this compound derivatives such as 5-(trimethylsilyl)-1,3-cyclopentadiene involves reacting organic substrates with trimethylchlorosilane in the presence of strong bases like sodium hydride or potassium tert-butoxide under strictly anhydrous conditions.
- Reaction proceeds via nucleophilic substitution of the chloride by the organic anion.
- Temperature control (often −78°C to room temperature) improves regioselectivity and yield.
- Solvents such as tetrahydrofuran (THF) or diethyl ether are preferred for solubility and inertness.
- Use of transition metal catalysts (e.g., Pd(PPh₃)₄) can enhance regioselectivity and yield (up to 82% with 98% purity).
Catalyst | Temperature (°C) | Yield (%) | Purity (GC-MS) |
---|---|---|---|
Pd(PPh₃)₄ | −78 | 82 | 98% |
None | 25 | 45 | 85% |
- Storage under inert atmosphere (N₂ or Ar) at low temperature (−20°C) is essential to prevent decomposition.
Research Findings and Optimization Parameters
- Catalyst Selection: Transition metal catalysts (Pt, Pd) significantly improve selectivity and yield in hydrosilylation and silylation reactions.
- Temperature Control: Low temperatures prevent side reactions and improve regioselectivity.
- Solvent Choice: Polar aprotic solvents like DMF and THF facilitate phase-transfer and solubilize reactants effectively.
- Phase-Transfer Catalysts: Quaternary ammonium salts enhance reaction rates and yields in silyl group transfer.
- Reaction Time: Typically 2–18 hours depending on method and scale.
- Purification: Distillation under reduced pressure or atmospheric pressure depending on boiling points and thermal stability.
Summary Table of Preparation Methods
Method | Key Reagents | Conditions | Yield & Purity | Notes |
---|---|---|---|---|
Hydride Reduction | Trimethylchlorosilane + LiAlH₄ | Anhydrous ether, 0–25°C | High purity, good yield | Requires careful handling of hydrides |
Catalytic Hydrosilylation | 1,4-bis(trimethylsilyl)buta-1,3-diyne + Pt catalyst | 100°C, toluene, 18 h | 76–95% isolated yield | Catalyst-dependent selectivity |
Phase-Transfer Catalyzed Reaction | Trimethylchlorosilane + Sodium acetate + PTC | 10–60°C, DMF or DMAc, 2–4 h | High yield for silyl acetate | Insightful for silyl transfer reactions |
Silylation of Organics | Cyclopentadiene + Trimethylchlorosilane + Base | −78 to 25°C, THF or ether | Up to 82% yield, 98% purity | Sensitive to moisture and air |
Properties
IUPAC Name |
trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDJYEQOELDLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110477-51-5 | |
Record name | Silane, trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110477-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
74.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Colorless compressed gas with a mild repulsive odor; [Linde Gas MSDS] | |
Record name | Silane, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18373 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
993-07-7 | |
Record name | Trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=993-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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